1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a triazine ring and a piperazine moiety connected by a prop-2-en-1-one linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step procedures. One common method includes the reaction of 1,2,4-triazine derivatives with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce fully or partially hydrogenated derivatives.
Scientific Research Applications
1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . The piperazine moiety can enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
1-(4-Arylpiperazin-1-yl)propan-1-one derivatives: These compounds share a similar piperazine moiety but differ in the aryl substituents.
1,2,3-Triazole-piperazin-benzo[b][1,4]thiazine derivatives: These compounds contain a triazole ring instead of a triazine ring.
Indole derivatives: These compounds have a different heterocyclic core but exhibit similar biological activities.
Uniqueness: 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of a triazine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
1-[4-(1,2,4-triazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-9(16)14-5-7-15(8-6-14)10-11-3-4-12-13-10/h2-4H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIOCPATZRJGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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